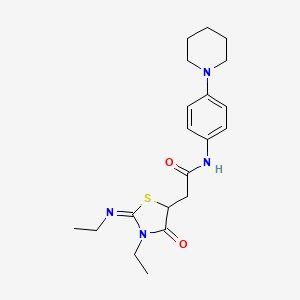

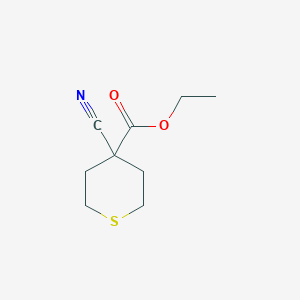

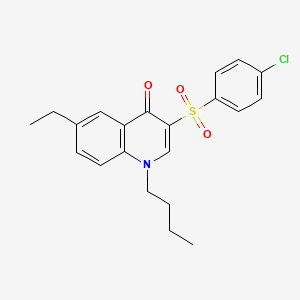

2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (FMDTD) is a synthetic compound with potential applications in scientific research. FMDTD is most commonly used in organic synthesis and as a reagent for the synthesis of other compounds. It is a versatile compound with a wide range of applications in the laboratory.

Mecanismo De Acción

Target of Action

The compound 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is structurally similar to Linzagolix , a known Gonadotropin-Releasing Hormone (GnRH) antagonist . The primary target of this compound is likely the GnRH receptor , which plays a crucial role in the regulation of the reproductive system .

Mode of Action

As a GnRH antagonist, this compound would bind to the GnRH receptor and block its activation . This prevents the release of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH), which in turn inhibits the production of sex hormones including estrogens, progesterone, and androgens .

Biochemical Pathways

The GnRH pathway is a key regulator of the reproductive system. By blocking the GnRH receptor, this compound disrupts the normal functioning of this pathway, leading to a decrease in the production of sex hormones . This can have downstream effects on various processes regulated by these hormones, such as the menstrual cycle in women .

Pharmacokinetics

The elimination half-life of Linzagolix is approximately 15 hours , suggesting that this compound may also have a similar pharmacokinetic profile.

Result of Action

The molecular and cellular effects of this compound’s action would be a decrease in the levels of sex hormones in the body . This could potentially lead to a reduction in symptoms associated with conditions like uterine fibroids and endometriosis, which are often exacerbated by high levels of these hormones .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments include its low cost and its ability to be used in a wide range of reactions. Additionally, 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a relatively stable compound and can be stored for long periods of time without significant degradation. The main limitation of using 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments is its toxicity. 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly toxic compound and should be handled with extreme caution.

Direcciones Futuras

The potential future directions for the use of 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in scientific research include its use as a reagent in the synthesis of other compounds, its use as a catalyst in organic synthesis, its use as a ligand in coordination chemistry, and its use as a reagent in the synthesis of polymers. Additionally, 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may have potential applications in drug discovery, as its anti-inflammatory effect has been demonstrated in animal models. Furthermore, 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may have potential applications in the development of new materials and in the development of new catalysts.

Métodos De Síntesis

2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized using two methods: the Wittig reaction and the Grignard reaction. The Wittig reaction is a nucleophilic addition reaction in which a phosphonium salt reacts with an aldehyde or ketone to form an alkene. The Grignard reaction is a nucleophilic addition reaction in which a Grignard reagent reacts with an aldehyde or ketone to form an alcohol. In both cases, the reaction of 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with the aldehyde or ketone results in the formation of the desired product.

Aplicaciones Científicas De Investigación

2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, such as peptides, proteins, and carbohydrates. It has also been used in the synthesis of small molecules, such as drugs and other bioactive compounds. Additionally, 2-(2-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of polymers.

Propiedades

IUPAC Name |

2-(2-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(16-5)8-11(10)15/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGFGOBGKWJERN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-fluorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781233.png)

![methyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoate](/img/structure/B2781236.png)

![N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide](/img/structure/B2781244.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2781245.png)